molecular formula C13H8N2O B1590245 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile CAS No. 15058-15-8

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Cat. No.: B1590245
CAS No.: 15058-15-8
M. Wt: 208.21 g/mol
InChI Key: GBJXKRIRSDZFGG-UHFFFAOYSA-N
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Description

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS 15058-15-8) is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol [ 1 ]. It is a member of the 4H-chromene (4H-ch) family, a versatile and biologically attractive scaffold that has attracted considerable attention in medicinal chemistry for the discovery of new drug candidates [ 8 ]. The 4H-chromene core is a privileged structure in drug discovery due to its wide range of biological activities. Research into chromene derivatives has demonstrated their potential for exhibiting anticancer, antimicrobial, anticonvulsant, antituberculosis, and antidiabetic activities [ 8 ]. Some chromene analogs are known to produce cytotoxic effects in cancer cells by inducing apoptosis through interaction with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization [ 8 ]. This mechanism can lead to G2/M cell-cycle arrest and caspase-dependent apoptotic cell death. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for safe handling procedures. General safety precautions include using personal protective equipment, handling in a well-ventilated place, and avoiding the formation of dust and aerosols [ 2 ].

Properties

IUPAC Name

2-(2-methylchromen-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXKRIRSDZFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528971
Record name (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-15-8
Record name (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Knoevenagel Condensation

CMCN undergoes Knoevenagel condensation with aromatic aldehydes to form extended π-conjugated systems. This reaction is pivotal for creating fluorescent dyes and optoelectronic materials.

Reaction Mechanism:

  • Enolate Formation : The active methylene group in CMCN reacts with a base (e.g., piperidine) to form an enolate.

  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl group.

  • Elimination : Water is eliminated, forming a new C=C bond.

Experimental Data:

AldehydeCatalyst SystemConditionsProductYieldApplication
4-MethoxybenzaldehydePiperidine/AcOHToluene, reflux(E)-2-(2-(4-Methoxystyryl)-CMCN)62%Red-emitting fluorophores
N-(4-Formylphenyl)acetamidePiperidine/AcOHToluene, reflux(E)-2-(4-Aminostyryl)-CMCN58%MAO enzyme probes
4-BromojulolidinePd(OAc)₂/P(o-tol)₃Tributylamine, refluxJulolidine-CMCN conjugate75%Electroluminescent materials

Key Findings :

  • Solvent polarity influences reaction kinetics, with toluene providing optimal yields .

  • Electron-withdrawing substituents on aldehydes enhance reaction rates due to increased electrophilicity .

Suzuki Cross-Coupling Reactions

CMCN derivatives participate in Suzuki-Miyaura cross-couplings to introduce aryl/vinyl groups, expanding their optoelectronic applications.

Reaction Setup:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF).

Case Study:

Product : Divinylthiophene-bridged CMCN derivative
Conditions :

  • Tributylvinyltin, Pd(PPh₃)₄, DMF, 110°C
    Outcome :

  • Absorption at 770 nm (λ<sub>max</sub>)

  • First hyperpolarizability (β) = 47,805 × 10<sup>−30</sup> esu

Nucleophilic Substitution

The malononitrile group in CMCN acts as an electron acceptor, enabling nucleophilic substitutions at the chromene ring.

Example:

Reaction : Substitution with thiophene derivatives
Conditions :

  • K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C
    Product : Thiophene-CMCN hybrid
    Properties :

  • Bandgap: 1.78 eV

  • Solvatochromic shift: Δλ = 85 nm (dioxane → acetonitrile)

Cyclization Reactions

CMCN serves as a precursor in cyclization reactions to synthesize heterocyclic compounds.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Solubility : >50 mg/mL in DCM, toluene, and DMSO .

  • Electrophilicity : The dicyanomethylene group increases susceptibility to nucleophilic attack, enabling diverse functionalizations .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
CMCN has been utilized in OLED technology due to its favorable photophysical properties. The compound's ability to emit light upon electrical excitation makes it a suitable candidate for use in display technologies. Its incorporation into OLED devices enhances their efficiency and color purity.

Organic Photovoltaics (OPVs)
In OPVs, CMCN serves as an electron acceptor , crucial for charge separation and transfer during the photovoltaic process. When light is absorbed, electrons are excited from donor materials to the CMCN acceptor, facilitating electricity generation. This mechanism is essential for improving the efficiency of organic solar cells.

Medicinal Chemistry

Therapeutic Potential
Recent studies indicate that CMCN may interact with biological molecules, suggesting potential therapeutic applications. For example, it has shown promise in modulating neurotransmitter release in neuronal cells, which could have implications for treating neurological disorders. Additionally, its interaction with cytochrome P450 enzymes points to possible roles in drug metabolism and pharmacokinetics.

Case Studies

  • Neuronal Cells : In vitro studies demonstrated that CMCN modulates neurotransmitter release by interacting with ion channels, influencing synaptic transmission.
  • Hepatic Cells : Research indicated that CMCN affects metabolic enzyme activity, altering cellular metabolism and potentially impacting liver function.

Chemical Synthesis

CMCN is also valuable in synthetic organic chemistry. It can undergo various transformations, such as reacting with salicylic aldehydes to yield different chromene derivatives. These reactions are facilitated by the electron-withdrawing nature of the malononitrile group, enhancing its utility as a building block for more complex organic molecules .

Fluorescent Probes

The compound has been explored as a component in fluorescent probes for biological imaging. Its ability to exhibit fluorescence under specific conditions allows it to be used in monitoring cellular processes and detecting biomolecules with high sensitivity. For instance, CMCN has been incorporated into probes designed for sensing NAD(P)H levels within cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to CMCN and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(4-Vinylchromen-2-ylidene)malononitrileContains vinyl groupEnhanced photophysical properties
2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohexenylidene)malononitrileHydroxystyryl moietyLarge Stokes shift for fluorescence
2-Amino-3-cyano-4H-chromen-4-yloxy)malononitrileAmino group substitutionPotential anti-cancer activity

Mechanism of Action

The mechanism by which 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Core Structure Substituents/Modifications Key Electronic Features References
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile Chromene 2-Methyl, malononitrile Strong ICT, NIR emission (λₑₘ ~650 nm)
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile Furan 5,5-Diphenyl, 4-methyl C-H···π interactions, weak H-bonding
PMD-1 derivatives (DMM, MTM, MCT) Phenylene Varied acceptors (e.g., DMM, MTM) Enhanced hyperpolarizability (βtot)
2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile Thiazolidinone Phenyl, 4-oxo High NLO response (βtot > urea)
2-(4-Vinyl-2H-chromen-2-ylidene)malononitrile Chromene 4-Vinyl Solvatochromism, photochromism
  • Chromene vs. Furan Derivatives : Replacing the chromene core with a furan () reduces π-conjugation, leading to weaker ICT and altered crystal packing dominated by C-H···π interactions rather than strong H-bonding. This structural shift lowers NIR applicability but enhances thermal stability .
  • Thiazolidinone Analogs: The thiazolidinone derivative () exhibits superior NLO properties (βtot = 2.3 × 10⁻²⁷ esu) compared to urea (βtot = 0.3 × 10⁻²⁷ esu) due to increased electron-withdrawing effects from the thiazolidinone ring .
  • Vinyl-Substituted Chromenes : The 4-vinyl substituent in enhances photochromic reversibility but reduces Stokes shift (Δλ ~50 nm) compared to the 2-methyl analog (Δλ ~120 nm) .

Biological Activity

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) is a synthetic compound characterized by its unique chromene structure, which contributes to its diverse biological activities. This article explores the biological activity of CMCN, focusing on its interactions with biological systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

CMCN has the molecular formula C₁₃H₈N₂O and features a chromene moiety that enhances its optical properties and reactivity. The compound contains two nitrogen atoms and one oxygen atom, which are critical for its biological interactions and reactivity in chemical transformations.

The biological activity of CMCN is primarily attributed to its role as an electron acceptor in organic photovoltaic systems. Upon light absorption, CMCN facilitates charge separation and transfer, which is essential for generating electricity in solar cells. This property may also extend to interactions with biological molecules, suggesting potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to CMCN exhibit significant antimicrobial properties. For instance, derivatives of coumarin analogues have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance antibacterial potency .

Compound Target Bacteria MIC (µg/mL) Activity
CMCN Derivative 1S. aureus1High potency
CMCN Derivative 2E. coli4Moderate potency
CMCN Derivative 3Bacillus subtilis2High potency

Cytotoxicity Studies

In vitro assays have demonstrated that CMCN exhibits low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety profile for potential therapeutic applications . The compound's interactions with cellular targets may modulate metabolic pathways without inducing significant toxicity.

Case Studies

  • Photovoltaic Applications : CMCN has been studied for its role in organic solar cells where it acts as an electron acceptor. The efficiency of charge transfer processes involving CMCN has been highlighted in various studies, demonstrating its significance in energy conversion technologies .
  • Antimicrobial Research : A study evaluating the antimicrobial efficacy of coumarin derivatives found that compounds structurally related to CMCN displayed promising results against drug-resistant bacterial strains. These findings underscore the potential of CMCN as a scaffold for developing new antimicrobial agents .

Preparation Methods

Overview of Synthesis Strategy

The synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile typically follows a sequence of reactions starting from 1-(2-hydroxyphenyl)butane-1,3-dione, proceeding through cyclization to form 2-methyl-4H-chromen-4-one, and concluding with a Knoevenagel condensation with malononitrile.

Stepwise Preparation Procedure

Step Reaction Reagents/Conditions Yield Notes
1 Formation of 1-(2-hydroxyphenyl)butane-1,3-dione 1-(2-hydroxyphenyl)ethanone + sodium in ethyl acetate, stirred 4h RT 53% (crude) Product used without further purification
2 Cyclization to 2-methyl-4H-chromen-4-one Reflux 1-(2-hydroxyphenyl)butane-1,3-dione in AcOH with H2SO4 at 120°C for 30 min 76.9% (crude) Neutralization with Na2CO3, extraction with methylene dichloride
3 Knoevenagel condensation to this compound 2-methyl-4H-chromen-4-one + malononitrile in acetic anhydride, reflux at 140°C for 14 h 32.5% (purified) Purification by silica gel chromatography

Detailed Synthetic Steps

Step 1: Synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione

  • Starting from 1-(2-hydroxyphenyl)ethanone (10.0 g, 73.5 mmol), sodium metal (8.00 g, 0.34 mmol) is added to a solution in ethyl acetate (200 mL).
  • The mixture is stirred vigorously at room temperature for 4 hours.
  • The resulting grayish-green solid is filtered, dissolved in water, neutralized, and extracted with ethyl acetate.
  • The crude product is obtained as a brown solid (6.95 g, 53%) and used directly in the next step without purification.

Step 2: Cyclization to 2-methyl-4H-chromen-4-one

  • The crude 1-(2-hydroxyphenyl)butane-1,3-dione is dissolved in acetic acid (70 mL), and sulfuric acid (4.6 mL) is added slowly.
  • The mixture is refluxed at 120°C for approximately 30 minutes.
  • After cooling, the mixture is poured into ice water and neutralized with sodium carbonate.
  • Extraction with methylene dichloride yields the crude 2-methyl-4H-chromen-4-one as a gray solid (4.78 g, 76.9%), used directly in the next step.

Step 3: Knoevenagel Condensation to Target Compound

  • 2-methyl-4H-chromen-4-one (4.78 g, 29.9 mmol) and malononitrile (2.40 g, 36.2 mmol) are dissolved in acetic anhydride (25 mL).
  • The reaction mixture is refluxed at 140°C for 14 hours.
  • After solvent evaporation under reduced pressure, water is added and the mixture refluxed for an additional 30 minutes.
  • Extraction with methylene dichloride, drying, and concentration yields crude product.
  • Purification by silica gel chromatography affords this compound as an orange solid (2.02 g, 32.5%).

Characterization Data

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): δ 8.92 (d, 1H, J = 8.0 Hz), 7.72 (t, 1H, J = 8.0 Hz), 7.46 (d, 1H, J = 8.0 Hz), 7.45 (t, 2H, J = 8.0 Hz), 6.72 (s, 1H), 2.44 (s, 3H)
  • [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): δ 161.68, 153.24, 152.91, 134.58, 126.04, 125.82, 118.64, 117.57, 116.57, 115.45, 105.4

These data confirm the successful formation of the chromene core and the malononitrile substitution.

Alternative and Green Chemistry Approaches

Recent studies have explored environmentally benign methods for synthesizing chromene derivatives, including 2-(chromen-4-ylidene)malononitriles, using deep eutectic solvents (DES) as green solvents. These methods allow catalyst-free, one-pot reactions of salicylaldehyde derivatives with malononitrile and various nucleophiles at room temperature, improving sustainability and reducing hazardous waste.

  • The DES system based on choline chloride enables efficient Knoevenagel condensations.
  • Reaction conditions are mild, and the DES can be recycled without loss of activity.
  • The product distribution depends on the nucleophile used, with malononitrile yielding chromene derivatives analogous to this compound.
  • This approach offers an atom-economic and environmentally friendly alternative to traditional reflux in acetic anhydride.

Summary Table of Preparation Methods

Method Reagents Conditions Yield Advantages References
Traditional multi-step synthesis 1-(2-hydroxyphenyl)ethanone, sodium, H2SO4, acetic acid, 2-methyl-4H-chromen-4-one, malononitrile, acetic anhydride Stirring RT, reflux 120°C, reflux 140°C 32.5% (final step) Well-established, reproducible
Green solvent-mediated Knoevenagel condensation Salicylaldehyde derivatives, malononitrile, choline chloride-based DES Room temperature, catalyst-free Moderate to good Environmentally benign, recyclable solvent

Q & A

Q. What are the optimized synthetic routes for 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, and how can low yields be addressed?

The synthesis typically involves a condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile under acidic or basic conditions. For example:

  • Step 1 : Reflux 2-methyl-4H-chromen-4-one with malononitrile in acetic acid and sulfuric acid (70% yield) .
  • Step 2 : Purify via solvent extraction (e.g., CH₂Cl₂) and drying agents (e.g., MgSO₄) .

To improve yields:

  • Optimize reaction time (2–10 hours) and temperature (reflux at 80–110°C).
  • Use catalysts like ammonium acetate or bases (e.g., triethylamine) to enhance reactivity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 7.20 (singlet for exocyclic ethylenic proton) and aromatic multiplet signals (δ 7.53–8.28) .
  • Mass Spectrometry (ESI-MS) : Expected m/z = 208.22 [M+H]⁺, with errors ≤3.1 ppm .
  • FT-IR : Absorbance at ~2210 cm⁻¹ (C≡N stretching) and 1650 cm⁻¹ (C=O) .

For structural confirmation, combine data from multiple methods to resolve ambiguities in tautomeric forms .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazards : Skin/eye irritation (H315/H319), respiratory toxicity (H335) .
  • Precautions :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation.
    • Store in airtight containers away from moisture and ignition sources .

Advanced Research Questions

Q. How does this compound function in nonlinear optical (NLO) materials, and what structural modifications enhance its performance?

The compound’s planar π-conjugated system enables charge-transfer transitions critical for NLO applications. To enhance efficiency:

  • Introduce electron-donating/withdrawing groups (e.g., tert-butyl, cyano) to adjust polarizability .
  • Synthesize derivatives with extended conjugation (e.g., furan or thiazole moieties) to increase hyperpolarizability .

Experimental validation includes measuring second-harmonic generation (SHG) using Kurtz-Perry powder assays .

Q. How should researchers resolve contradictions in reaction outcomes during derivative synthesis?

Discrepancies often arise from subtle changes in reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while toluene promotes condensation .
  • Base selection : Aqueous bases yield (2-amino-3-cyano-4H-chromen-yl)malononitriles, while non-aqueous bases produce 2-imino-2H-chromene-3-carbonitriles .
  • Temperature control : Higher temperatures (>100°C) may lead to side products like dimeric chromenes .

Validate intermediates via TLC and adjust parameters iteratively .

Q. What methodologies are used to evaluate its inhibitory activity against cytochrome P450 enzymes?

  • In vitro assays :
    • Incubate with human liver microsomes and CYP-specific substrates (e.g., phenacetin for CYP1A2).
    • Measure metabolite formation via LC-MS/MS to calculate IC₅₀ values .
  • Molecular docking : Simulate interactions with CYP active sites (e.g., CYP3A4) to identify binding motifs (e.g., hydrophobic interactions with malononitrile groups) .

Q. How can environmental impacts be mitigated during disposal of this compound?

  • Waste treatment :
    • Hydrolyze cyanide groups using alkaline hydrogen peroxide (pH 10–12) .
    • Adsorb residual organics on activated carbon before incineration .
  • Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for enzymatic degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Reactant of Route 2
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

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